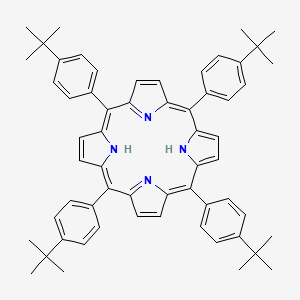

meso-Tetra(4-tert-butylphenyl) Porphine

Overview

Description

meso-Tetra(4-tert-butylphenyl) Porphine (CAS: 110452-48-7) is a synthetic porphyrin with the molecular formula C₆₀H₆₂N₄ and a molecular weight of 839.16 g/mol. Its structure features four bulky 4-tert-butylphenyl groups at the meso positions, which confer significant steric hindrance and enhance solubility in organic solvents such as chloroform and toluene . The tert-butyl substituents also stabilize the porphyrin core, making it resistant to aggregation and oxidation. This compound exhibits strong fluorescence and forms stable complexes with transition metals (e.g., Zn, Co), enabling applications in photochemistry, electron transfer studies, and optoelectronic devices . Key research highlights include its use in dye-sensitized solar cells (DSSCs) for light harvesting and charge transport .

Mechanism of Action

Target of Action

meso-Tetra(4-tert-butylphenyl) Porphine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability .

Biological Activity

meso-Tetra(4-tert-butylphenyl) porphine (CAS Number: 110452-48-7) is a synthetic porphyrin compound notable for its unique structure and potential applications in biological and medicinal chemistry. This compound features a central porphyrin core substituted with four tert-butylphenyl groups, enhancing its solubility and stability in various environments. This article explores the biological activity of this compound, focusing on its cytotoxicity, cellular uptake, and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 839.16 g/mol |

| Density | 1.108 g/cm³ |

| LogP | 12.056 |

Cytotoxicity Studies

Research has indicated that this compound exhibits low cytotoxicity across various cell lines. A study involving amphiphilic porphyrins, including this compound, demonstrated that these compounds have time- and concentration-dependent cellular uptake with minimal toxicity to rat 9L, mouse B16, and human U-373MG cells .

Cellular Uptake Mechanism

The uptake of this compound by cells is significantly influenced by the presence of serum proteins. This interaction enhances the solubility of the compound in biological fluids, facilitating its absorption into cells. The study showed that the cellular localization of this porphyrin is primarily near the nucleus, suggesting potential applications in targeted therapies such as boron neutron capture therapy (BNCT) .

Photodynamic Therapy (PDT)

Due to its ability to generate reactive oxygen species (ROS) upon photoirradiation, this compound is being investigated for its role in photodynamic therapy (PDT). In PDT, the compound can be activated by light to produce cytotoxic singlet oxygen, which can selectively kill cancer cells while sparing normal tissues. Its high logP value indicates significant lipophilicity, which may enhance its accumulation in tumor tissues .

Case Study 1: Cellular Uptake and Localization

In a comparative study of various porphyrins, this compound was shown to localize effectively within cancer cells. The study utilized fluorescence microscopy to visualize the distribution of the compound within cells over time. Results indicated that after 24 hours of incubation, significant amounts of the compound were found in close proximity to the cell nucleus, supporting its potential use as a therapeutic agent for localized treatment .

Case Study 2: Photodynamic Efficacy

A recent investigation into the photodynamic efficacy of this compound demonstrated that upon exposure to specific wavelengths of light, the compound induced apoptosis in cancer cell lines. The study measured cell viability using MTT assays before and after light exposure, showing a marked decrease in viable cells treated with the porphyrin compared to controls .

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview:

Photodynamic therapy is a treatment modality that utilizes photosensitizers, which are compounds that produce reactive oxygen species (ROS) upon light activation. TtBPP is particularly effective in this domain due to its ability to generate singlet oxygen when exposed to light.

Mechanism:

- Upon illumination, TtBPP absorbs light and transfers energy to molecular oxygen, converting it into singlet oxygen.

- This reactive species can induce apoptosis or necrosis in targeted cancer cells with minimal damage to surrounding healthy tissues.

Case Studies:

- A study demonstrated the efficacy of TtBPP in treating various cancer cell lines, showing significant tumor reduction in animal models when combined with specific wavelengths of light .

Solar Energy Conversion

Overview:

TtBPP plays a crucial role in organic solar cells as a light-harvesting component. Its high molar absorptivity and favorable electronic properties enhance the efficiency of energy conversion processes.

Applications:

- Dye-Sensitized Solar Cells (DSSCs): TtBPP has been utilized as a sensitizer in DSSCs, where it improves light absorption across the visible spectrum.

- Photovoltaic Devices: Research indicates that incorporating TtBPP into photovoltaic devices can enhance overall energy conversion efficiency by facilitating charge separation and transport .

Biological Imaging

Overview:

Due to its fluorescent properties, TtBPP serves as an effective probe for biological imaging applications.

Applications:

- Cellular Imaging: TtBPP can be used as a fluorescent marker to track cellular processes in real-time, allowing researchers to visualize live cells and their interactions.

- Fluorescent Probes: Its stability and brightness make it suitable for various imaging techniques, including fluorescence microscopy and flow cytometry .

Catalysis

Overview:

TtBPP is employed in catalytic processes, particularly oxidation reactions. Its unique structure allows for increased reaction rates and selectivity.

Applications:

- Oxidation Reactions: TtBPP has been utilized as a catalyst for the oxidation of various substrates, enhancing yields in synthetic organic chemistry.

- Environmental Applications: It can also play a role in environmental remediation by catalyzing the breakdown of pollutants under light activation .

Material Science

Overview:

In material science, TtBPP is explored for its electronic properties and stability, making it suitable for developing advanced materials.

Applications:

- Sensors: The compound is used in fabricating sensors due to its ability to respond to environmental stimuli.

- Electronic Devices: Research indicates potential applications in organic electronics, including transistors and photodetectors .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Photodynamic Therapy | Cancer treatment using light-activated ROS | Targeted destruction of cancer cells |

| Solar Energy Conversion | Enhances efficiency of organic solar cells | Improved light absorption |

| Biological Imaging | Fluorescent marker for tracking cellular processes | High stability and brightness |

| Catalysis | Catalytic processes including oxidation | Increased reaction rates |

| Material Science | Development of sensors and electronic devices | Excellent electronic properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for meso-Tetra(4-tert-butylphenyl) Porphine, and how can reaction conditions be optimized?

The compound is typically synthesized via Adler-Longo methods, involving the condensation of pyrrole with 4-tert-butylbenzaldehyde under acidic conditions . Modifications to improve yield include:

- Solvent optimization : Refluxing in propionic acid or dichloromethane with trifluoroacetic acid as a catalyst.

- Purification : Column chromatography with silica gel or recrystallization from chloroform/methanol mixtures.

- Substituent effects : Bulky tert-butyl groups enhance solubility in organic solvents but may slow reaction kinetics, requiring extended reflux times .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Key characterization methods include:

- UV-Vis spectroscopy : Identification of Soret (~400–420 nm) and Q-bands (500–650 nm) to confirm porphyrin π-π* transitions .

- NMR spectroscopy : Proton NMR in deuterated chloroform or DMSO to resolve substituent-induced shifts (e.g., tert-butyl protons at ~1.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₆₀H₆₄N₄, MW 877.1 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in airtight, light-protected containers at room temperature .

Advanced Research Questions

Q. How does the tert-butyl substituent influence photophysical properties and aggregation behavior?

The tert-butyl groups:

- Enhance solubility : Reduce π-π stacking in nonpolar solvents, minimizing aggregation .

- Modify electronic structure : Electron-donating tert-butyl groups redshift absorption/emission spectra by ~5–10 nm compared to unsubstituted porphyrins .

- Impact excited-state dynamics : Time-resolved fluorescence studies show longer triplet-state lifetimes (e.g., ~1.5 μs in deaerated DMF), critical for photosensitizer applications .

Q. How can this porphyrin be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?

- Coordination strategies : The tert-butylphenyl groups facilitate non-covalent interactions (e.g., van der Waals) with MOF nodes, while the porphyrin core binds metal ions (e.g., Pd²⁺, Pt²⁺) for catalytic sites .

- Sensor design : Embedding in MOFs enhances oxygen sensitivity via phosphorescence quenching; reported detection limits as low as 0.1% O₂ .

- Photocatalysis : MOFs functionalized with Pd(II)-porphyrin derivatives exhibit H₂ production rates of ~5 mmol·g⁻¹·h⁻¹ under visible light .

Q. What computational methods are used to model substituent effects on porphyrin electronic structure?

- Density functional theory (DFT) : PBE0 or CAM-B3LYP functionals with 6-31G*/LANL2DZ basis sets predict HOMO-LUMO gaps and redox potentials .

- TD-DFT : Simulates UV-Vis spectra; tert-butyl groups lower HOMO energy by ~0.3 eV, aligning with experimental absorption shifts .

- Molecular dynamics (MD) : Simulates aggregation behavior in solvents, correlating with experimental solubility data .

Q. How do experimental data resolve contradictions in reported catalytic activities of metallated derivatives?

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares meso-Tetra(4-tert-butylphenyl) Porphine with structurally analogous porphyrins:

*Approximate values based on molecular formulas.

Physicochemical Properties

Solubility

- This compound : Soluble in organic solvents (e.g., CHCl₃, THF) due to hydrophobic tert-butyl groups .

- meso-Tetra(4-carboxyphenyl)porphine (TCPP) : Water-soluble at high pH; used in aqueous MOF synthesis .

- meso-Tetra(4-sulfonatophenyl)porphyrin (TPPS4) : Highly water-soluble; ideal for biomedical applications .

Optical Properties

- The tert-butyl derivative exhibits a Q-band absorption at ~650 nm and strong fluorescence, advantageous for optoelectronics .

- TCPP shows pH-dependent absorption shifts, useful in light-addressable potentiometric sensors .

- TPPS4 forms J-aggregates with unique exciton coupling, relevant to photodynamic therapy .

Material Science

- This compound : Used in DSSCs for broad visible-light absorption and charge transport .

- TCPP : Serves as a linker in MOFs (e.g., PCN-222, MOF-525) for catalysis and gas storage .

- TPPS4 : Employed in quantum dot-FRET assemblies for Zn(II) sensing .

Sensing

- meso-Tetra(4-methoxyphenyl)porphine : Detects nitroaromatic explosives via fluorescence quenching .

- TCPP : Enhances DNA methylation detection in biosensors .

Research Highlights

TCPP in MOFs : Zr-based MOFs using TCPP show ultrahigh stability (PCN-222) and catalytic activity for CO₂ reduction .

DNA Interactions : meso-Tetra(4-N-methylpyridyl)porphine unwinds DNA at lower concentrations than ethidium bromide .

Steric Effects : The tert-butyl groups in this compound prevent aggregation, enhancing photovoltaic efficiency in DSSCs .

Properties

IUPAC Name |

5,10,15,20-tetrakis(4-tert-butylphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61,64H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYJGWWPMWEZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C=C4)C9=CC=C(C=C9)C(C)(C)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H62N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.